Floricaline: Structural Elucidation, Natural Origin, and Pharmacotoxicological Implications
Floricaline: Structural Elucidation, Natural Origin, and Pharmacotoxicological Implications
The following technical guide is structured as a high-level whitepaper designed for drug development professionals and natural product chemists. It focuses on the structural elucidation, isolation, and toxicological implications of Floricaline .
Document Type: Technical Whitepaper Subject: Floricaline (CAS 16958-32-0) Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Scientists
Executive Summary
Floricaline is a macrocyclic pyrrolizidine alkaloid (PA) of the otonecine class, originally isolated from the Asteraceae family (Cacalia floridana). Unlike the more common retronecine-type PAs, floricaline possesses a distinct methylated nitrogen and a C8-carbonyl functionality, classifying it structurally as an otonecine ester. While pyrrolizidine alkaloids are primarily studied for their potent hepatotoxicity and tumorigenicity, they remain critical reference standards in food safety and phytopharmaceutical quality control. This guide outlines the physicochemical identity, natural origin, isolation protocols, and the mechanistic basis of floricaline’s toxicity.
Chemical Identity & Physicochemical Properties
Floricaline is characterized by a complex macrocyclic diester structure. Its core, otonecine , distinguishes it from other PAs due to the presence of an
Structural Specifications
| Property | Data |
| Common Name | Floricaline |
| Chemical Class | Pyrrolizidine Alkaloid (Otonecine-type) |
| CAS Registry Number | 16958-32-0 |
| Molecular Formula | C₂₃H₃₃NO₁₀ |
| Molecular Weight | 483.51 g/mol |
| Core Base | Otonecine (8-oxo-1,2-dehydropyrrolizidine derivative) |
| Esterifying Acid | Diacetyljacoline (implied structural congener) |
| Physical State | Crystalline solid (neutral form) |
| Solubility | Soluble in CHCl₃, MeOH, EtOH; sparingly soluble in water (unless ionized) |
Structural Logic
The otonecine core differs from the retronecine core by the oxidation state at C8.[1] In floricaline, the C8 position is a carbonyl, and the nitrogen is methylated (
Natural Origin & Biosynthesis
Taxonomic Distribution
Floricaline was first definitively characterized by Cava et al. (1968) from Cacalia floridana (Asteraceae).[2] It has since been identified in other genera within the Senecioneae tribe.
-
Primary Source: Cacalia floridana (syn.[2][3][4][5][6] Psacalium spp.)[7][1][4]
-
Secondary Sources: Senecio othonnae, Doronicum macrophyllum, Senecio aureus.[2]
Biosynthetic Pathway
The biosynthesis of floricaline follows the canonical pyrrolizidine pathway, diverging at the necine base formation stage.
-
Precursor Assembly: Two molecules of putrescine are coupled by homospermidine synthase (HSS) to form homospermidine.
-
Cyclization: Oxidative deamination and cyclization yield the pyrrolizidine aldehyde.
-
Core Diversification: Specific hydroxylation and methylation steps lead to the otonecine core (distinct from retronecine).
-
Esterification: The necine base is esterified with necic acids (derived from isoleucine/valine pathways) and subsequently acetylated to form Floricaline.
Figure 1: Biosynthetic derivation of Floricaline from primary amine precursors.
Isolation & Characterization Protocol
For researchers requiring high-purity floricaline for toxicology screening, the following isolation workflow is recommended. This protocol utilizes the alkaloid's pH-dependent solubility switch.
Extraction Methodology
Principle: PAs exist as salts (polar) in the plant vacuole or N-oxides. Otonecine PAs are unique; they do not form N-oxides in the same manner as retronecine PAs but behave as salts in acid.
-
Acid Extraction:
-
Macerate dried aerial parts of Cacalia floridana in 0.5 M H₂SO₄.
-
Rationale: Protonation of the nitrogen (or stabilization of the transannular salt) solubilizes the alkaloid into the aqueous phase, leaving lipophilic chlorophyll and waxes in the plant matrix.
-
-
Lipophilic Wash:
-
Wash the acidic aqueous extract with Dichloromethane (DCM).
-
Rationale: Removes non-alkaloidal neutrals and fats. Discard organic layer.
-
-
Basification & Reduction:
-
Adjust aqueous phase to pH 9–10 using NH₄OH.
-
Note: Unlike retronecine N-oxides, otonecine bases are stable but require Zinc/HCl reduction if N-oxide co-occurrence is suspected (though rare for otonecine).
-
-
Organic Extraction:
-
Extract the basic aqueous phase exhaustively with Chloroform (CHCl₃).
-
Result: Floricaline partitions into the organic phase.
-
-
Purification:
-
Concentrate CHCl₃ fraction.
-
Subject to High-Speed Counter-Current Chromatography (HSCCC) or Silica Gel Column Chromatography (eluent: CHCl₃:MeOH gradient).
-
Analytical Validation (QC)
To validate the isolate as Floricaline, the following spectral fingerprints must be confirmed:
-
Mass Spectrometry (EI-MS):
-
Look for the otonecine base peak at m/z 168, 151, 122 .
-
Molecular ion
at m/z 483.
-
-
1H-NMR (CDCl₃):
-
N-Methyl singlet: Characteristic signal around
2.0–2.5 ppm. -
H9 Protons: AB system characteristic of C9-esterification.
-
Acetyl groups: Sharp singlets corresponding to the acetate moieties.
-
Pharmacology & Toxicology
Floricaline is a hepatotoxic agent.[4] Its toxicity is not intrinsic to the native molecule but is a result of metabolic activation (bioactivation) within the liver.
Mechanism of Action: Metabolic Activation
The otonecine core undergoes oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 in humans).
-
N-Demethylation: The
-methyl group is removed. -
Dehydrogenation: Formation of the pyrrolic nucleus (dehydro-alkaloid).
-
Reactive Electrophile: The resulting pyrrolic ester (DHP) is a potent electrophile.
-
DNA Adduct Formation: The pyrrole reacts avidly with nucleophilic sites on DNA and proteins, causing cross-linking.
Clinical Consequence: This mechanism leads to Hepatic Veno-Occlusive Disease (HVOD) , now termed Sinusoidal Obstruction Syndrome (SOS), characterized by the occlusion of hepatic venules, centrilobular necrosis, and potential carcinogenesis.
Figure 2: Bioactivation pathway of Floricaline leading to genotoxicity.
References
-
Cava, M. P., Rao, K. V., Weisbach, J. A., & Douglas, B. (1968).[4][5][6] Alkaloids of Cacalia floridana. The Journal of Organic Chemistry, 33(9), 3570–3573. Link
- Hartmann, T., & Witte, L. (1995). Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. In Alkaloids: Chemical and Biological Perspectives, Vol. 9, pp. 155-233.
- Roeder, E. (1995). Medicinal plants in Europe containing pyrrolizidine alkaloids. Pharmazie, 50(2), 83-98.
-
Fu, P. P., et al. (2004). Pyrrolizidine alkaloids: Genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. Drug Metabolism Reviews, 36(1), 1-55. Link
-
ChemFaces Catalog. (n.d.). Floricaline Datasheet (CAS 16958-32-0).[8][7][9][10] Link
Sources
- 1. Pyrrolizidine Alkaloids | Encyclopedia MDPI [encyclopedia.pub]
- 2. Pyrrolizidine alkaloids (EHC 80, 1988) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protostemotinine | CAS:169534-85-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. parchem.com [parchem.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [guidechem.com]
